3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal

Übersicht

Beschreibung

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal is a pyrazole derivative with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. This compound has gained attention in the scientific community due to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal typically involves the reaction of 3,5-dimethylpyrazole with propanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction . The reaction is carried out in an aqueous medium with catalytic amounts of hydrochloric acid, resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced alcohols, and substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal is employed as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enables the study of metal-ligand interactions and the development of new materials with specific properties.

Table 1: Coordination Complexes Formed with this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Zn(II) | [ZnCl2(L)] | Supramolecular chemistry |

| Cu(II) | [Cu(L)(solvent)] | Catalysis |

The compound has demonstrated various biological activities, making it a candidate for pharmaceutical development.

- Anti-inflammatory Properties: Research indicates that it inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition could lead to potential treatments for inflammatory diseases.

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, suggesting its use in developing new antibiotics .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity.

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism of Action |

|---|---|

| Anti-inflammatory | COX inhibition |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Synthesis and Characterization of Oxime Derivatives

A study focused on synthesizing new oxime derivatives from this compound revealed high yields (81% - 93%) when reacting with hydroxylamine hydrochloride. The spectral data confirmed the successful synthesis of these compounds, which were tested for cytotoxic effects against cancer cell lines .

Case Study 2: Coordination Complexes with Zinc

Research involving the formation of zinc complexes with this compound highlighted its role in supramolecular crystal engineering. The study characterized the complexes using X-ray diffraction and demonstrated their potential applications in material science .

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: This compound is similar in structure but has an additional carboxylic acid group, making it a tripodal N,N,O ligand.

3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: These compounds have a tetrazine ring and exhibit unique electrochemical properties.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal is unique due to its specific structure, which allows it to form stable coordination complexes and participate in a variety of chemical reactions. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanal is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

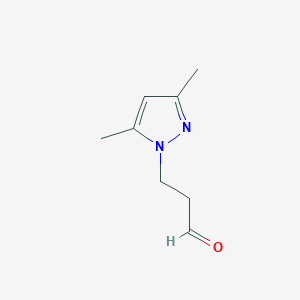

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially reduce inflammation in various conditions, making it a candidate for developing anti-inflammatory drugs.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to COX enzymes, reducing the synthesis of pro-inflammatory mediators.

- Receptor Interaction : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | , |

| Antimicrobial | Growth inhibition of bacteria and fungi | |

| Cytotoxicity | Potential effects on cancer cell lines |

Case Study: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, validating its potential as an anti-inflammatory agent .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at specific concentrations, supporting its use in developing new antimicrobial therapies.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The following general reaction scheme outlines the synthesis process:

This compound can serve as a building block for more complex molecules used in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWRIZNHJBFNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405774 | |

| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947404-89-9 | |

| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.